molecular formula C46H66N3O7P B15132229 Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester

Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester

Cat. No.: B15132229
M. Wt: 804.0 g/mol
InChI Key: WHWKSRRSZHAZGZ-QLKFWGTOSA-N
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Description

This compound, also known as Brincidofovir (CMX001), is a lipid-conjugated prodrug of the antiviral agent cidofovir. It features a phosphonic acid core linked to a cytosine-derived pyrimidinyl group and a long-chain hexadecyloxypropyl ester, which enhances its bioavailability and cellular uptake . The (1S)-stereochemistry and triphenylmethoxy (trityl) protecting group in its intermediate synthesis ensure precise regioselectivity during manufacturing .

Properties

Molecular Formula

C46H66N3O7P

Molecular Weight

804.0 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-trityloxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid

InChI

InChI=1S/C46H66N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-34-53-35-25-36-56-57(51,52)39-54-43(37-49-33-32-44(47)48-45(49)50)38-55-46(40-26-18-15-19-27-40,41-28-20-16-21-29-41)42-30-22-17-23-31-42/h15-23,26-33,43H,2-14,24-25,34-39H2,1H3,(H,51,52)(H2,47,48,50)/t43-/m0/s1

InChI Key

WHWKSRRSZHAZGZ-QLKFWGTOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

Phosphonic acids and their derivatives have garnered significant attention due to their diverse biological activities, particularly in medicinal chemistry. The compound in focus, Phosphonic acid, P-[[(1S)-1-[(4-amino-2-oxo-1(2H)-pyrimidinyl)methyl]-2-(triphenylmethoxy)ethoxy]methyl]-, mono[3-(hexadecyloxy)propyl] ester, is a complex phosphonate that exhibits potential therapeutic applications, especially as an antiviral and antibacterial agent.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C28H45N3O6P
  • CAS Number : 149394-66-1

The structure consists of a phosphonic acid core modified with a triphenylmethoxy group and a hexadecyloxy propyl ester, which contributes to its lipophilicity and biological activity.

Antiviral Properties

Phosphonic acids, particularly those with structural similarities to nucleotides, have shown promising antiviral activity. The compound under investigation has been noted for its effectiveness against various viral infections, notably:

  • Mechanism of Action : The phosphonate moiety mimics phosphate esters, allowing it to act as a competitive inhibitor of viral enzymes that are crucial for viral replication. This structural mimicry enables the compound to bind effectively to the active sites of these enzymes, thereby inhibiting their function.

Antibacterial Activity

Research indicates that phosphonic acids possess significant antibacterial properties. The compound has been evaluated for its efficacy against several bacterial strains:

  • Inhibition Studies : In vitro studies have demonstrated that the compound inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial cell wall synthesis and function.

Study 1: Antiviral Efficacy

A study published in Frontiers in Chemistry examined the antiviral activity of various phosphonates, including this compound. It was found to exhibit high potency against HIV-1 and other retroviruses, with an IC50 value significantly lower than that of existing treatments .

Study 2: Antibacterial Action

Another research article highlighted the antibacterial effects of phosphonates. The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a new class of antibiotics .

Kinetic Studies

Kinetic studies on the hydrolysis of this phosphonate ester reveal important insights into its stability and reactivity:

ParameterValue
Hydrolysis Rate Constant (k)Variable (dependent on substituents)
Time for Complete Hydrolysis2.5 - 9.5 hours
Influence of SubstituentsElectron-withdrawing groups increase rate

These studies indicate that the hydrolysis rate is influenced by the electronic nature of substituents attached to the phosphonate structure, which can affect its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Brincidofovir is compared to structurally and functionally related phosphonic acid derivatives (Table 1).

Table 1: Comparative Analysis of Brincidofovir and Analogues

Compound Structure Bioavailability Antiviral EC₅₀ (CMV) Key Advantages Limitations
Brincidofovir (CMX001) Phosphonic acid with hexadecyloxypropyl ester and cytosine moiety Oral (≥90% absorption) 1 nM High potency, oral dosing, no nephrotoxicity Limited activity against RNA viruses
Cidofovir Non-lipidated phosphonic acid with cytosine <5% (IV only) 400 nM Broad dsDNA activity Nephrotoxic, requires probenecid co-administration
Phosphonic acid, [[(1R)-2-(4-amino-2-oxopyrimidin-1(2H)-yl)-1-(hydroxymethyl)ethoxy]methyl]- (Cidofovir free acid) Deprotonated cidofovir Negligible oral absorption 3800 nM Parent compound for prodrugs Poor cell permeability, rapid renal clearance
Mono[3-(hexadecyloxy)propyl] esters of other nucleoside phosphonates (e.g., adefovir derivatives) Variable nucleobase (e.g., adenine) Moderate oral bioavailability 10–100 nM (varies by virus) Tunable antiviral spectrum Higher cytotoxicity in some cell lines

Structural and Functional Insights

Lipid Conjugation :
Brincidofovir’s hexadecyloxypropyl ester enables passive diffusion across cell membranes, bypassing transporters required by cidofovir. This modification reduces renal toxicity by avoiding accumulation in proximal tubules .

Stereochemical Specificity :
The (1S)-configuration in Brincidofovir ensures optimal binding to viral DNA polymerases, unlike racemic mixtures of earlier phosphonic acid esters, which showed reduced efficacy .

Metabolic Stability: Brincidofovir is resistant to esterase cleavage in plasma, whereas compounds like tenofovir alafenamide require intracellular activation, leading to variable tissue distribution .

Resistance Profile :
Brincidofovir maintains activity against cidofovir-resistant CMV strains due to its higher affinity for viral polymerases (100-fold lower EC₅₀ than cidofovir) .

Research Findings and Clinical Relevance

  • Phase II Trials : Brincidofovir demonstrated 93% survival in murine smallpox models post-symptom onset, outperforming cidofovir’s 40% survival rate .
  • Toxicity: No nephrotoxicity observed in human trials, contrasting with cidofovir’s dose-limiting renal effects .
  • Synthetic Scalability: The recrystallization method (methanol/acetone/water) yields high-purity Brincidofovir, critical for large-scale production .

Q & A

Basic Research Question

  • In vitro models :
    • Human cytomegalovirus (HCMV) AD169 strain: EC50_{50} = 1 nM (100-fold lower than cidofovir) in plaque reduction assays .
    • Orthopoxviruses (e.g., vaccinia): EC50_{50} < 0.1 µM in viral yield assays .
  • In vivo models :
    • Mousepox (ECTV): Survival rates >80% post-infection when administered orally at 10 mg/kg/day .
    • Rabbitpox (RPXV): Reduces viral load by 3-log in lung tissue via qPCR .

How do mutations in viral DNA polymerase (e.g., cytomegalovirus UL54 gene) confer resistance to Brincidofovir, and what methodologies identify compensatory pathways?

Advanced Research Question

  • Resistance mechanisms : Mutations like UL54 A987G reduce Brincidofovir’s binding affinity by altering the polymerase active site. These are identified via in vitro selection assays and next-generation sequencing (NGS) of viral quasispecies .
  • Compensatory pathways : Co-evolution of helicase-primase complex mutations (e.g., UL70) restores replication fitness. Fitness costs are quantified using growth competition assays and kinetic PCR .

What methodologies quantify intracellular conversion of Brincidofovir to its active metabolite, cidofovir diphosphate, and how do tissue-specific variations impact efficacy?

Advanced Research Question

  • Metabolite tracking : Radiolabeled 14^{14}C-Brincidofovir is used in cell lysates, followed by ion-pair HPLC to separate cidofovir diphosphate. Tissue distribution is mapped via autoradiography in animal models .
  • Tissue-specific activation : Liver and lymphoid tissues show higher conversion rates (due to esterase expression), correlating with enhanced antiviral activity in these compartments .

How do Brincidofovir's pharmacokinetic parameters differ between preclinical species and humans, and what factors guide dose extrapolation?

Advanced Research Question

  • Species differences :
    • Half-life : 24–36 hours in humans vs. 6–8 hours in mice, due to slower esterase cleavage in human plasma .
    • Volume of distribution (Vd) : Higher Vd in primates (2–3 L/kg) due to lipid-driven tissue partitioning, modeled via physiologically based pharmacokinetic (PBPK) simulations .
  • Dose extrapolation : Allometric scaling adjusted for species-specific esterase activity and protein binding (e.g., α1-acid glycoprotein affinity) .

What experimental designs mitigate off-target effects of Brincidofovir on host polymerases?

Basic Research Question

  • Selectivity assays : Comparative IC50_{50} measurements for Brincidofovir’s active metabolite (cidofovir diphosphate) against viral vs. human DNA polymerases (e.g., Pol α, γ). IC50_{50} > 100 µM for human enzymes vs. <1 µM for viral counterparts .
  • Transcriptomic profiling : RNA-seq of treated cells to identify dysregulated host pathways (e.g., mitochondrial DNA replication), validated via siRNA knockdown .

What contradictions exist between in vitro potency and in vivo efficacy data for Brincidofovir, and how are these resolved in preclinical development?

Advanced Research Question

  • Discrepancies : In vitro EC50_{50} values (1 nM) vs. in vivo EC90_{90} (10 mg/kg) arise from protein binding and tissue penetration limits. These are addressed by:
    • Protein binding correction : Equilibrium dialysis to measure free drug fractions in serum .
    • Tissue pharmacokinetics : Microdialysis probes in target organs (e.g., liver) to correlate unbound drug levels with efficacy .

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